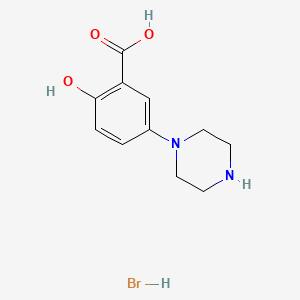
methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride typically involves the enantioselective addition of a methyl group to a morpholinecarboxylate precursor. This process can be achieved through various methods, including the use of chiral catalysts and reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors enables precise control over reaction conditions, leading to higher yields and better enantioselectivity.
化学反応の分析
Types of Reactions
Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.
科学的研究の応用
Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of chiral drugs.
Medicine: It is used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Some compounds similar to methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride include:
- Methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride
- Methyl (2S,3R)-3-alkyl/alkenylglutamates
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the morpholine ring. This unique structure imparts distinct reactivity and interaction profiles, making it particularly valuable in the synthesis of chiral molecules and the study of stereoselective processes .
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
methyl (2S,3R)-2-methylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChIキー |
MKEFQXMASBWRKS-RIHPBJNCSA-N |
異性体SMILES |
C[C@H]1[C@@H](NCCO1)C(=O)OC.Cl |
正規SMILES |
CC1C(NCCO1)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12338715.png)

![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B12338743.png)

![1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12338752.png)


![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)


